molecular formula C8H9ClN2O B14301357 N-(2-Amino-6-chlorophenyl)acetamide CAS No. 113000-98-9

N-(2-Amino-6-chlorophenyl)acetamide

Cat. No.: B14301357
CAS No.: 113000-98-9
M. Wt: 184.62 g/mol
InChI Key: BKPPSSGPBRHLNN-UHFFFAOYSA-N
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Description

N-(2-Amino-6-chlorophenyl)acetamide: is an organic compound with the molecular formula C8H9ClN2O It is a derivative of acetamide, where the acetamide group is substituted with a 2-amino-6-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-6-chlorophenyl)acetamide typically involves the reaction of 2-amino-6-chloroaniline with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Amino-6-chloroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Amino-6-chlorophenyl)acetamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.

Major Products:

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

Chemistry: N-(2-Amino-6-chlorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Medicine: this compound and its derivatives are investigated for their pharmacological properties, including antimicrobial and anticancer activities .

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Amino-6-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

  • N-(2-Chlorophenyl)acetamide
  • N-(4-Chlorophenyl)acetamide
  • N-(2-Amino-4-chlorophenyl)acetamide

Comparison: N-(2-Amino-6-chlorophenyl)acetamide is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and potency in biological assays .

Properties

CAS No.

113000-98-9

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

N-(2-amino-6-chlorophenyl)acetamide

InChI

InChI=1S/C8H9ClN2O/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

BKPPSSGPBRHLNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC=C1Cl)N

Origin of Product

United States

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